5-Methyl-2-tributylstannylthiophene

描述

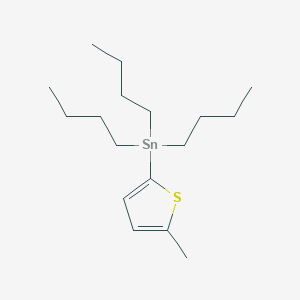

5-Methyl-2-tributylstannylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C17H32SSn and its molecular weight is 387.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

5-Methyl-2-tributylstannylthiophene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where the tributyltin group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds[][1].

Coupling Reactions: It is often used in Stille coupling reactions, where it reacts with halides to form new carbon-carbon bonds.

科学研究应用

Synthetic Route

- Starting Materials : 5-Methyl-2-bromo-thiophene and tributylstannyl hydride.

- Catalyst : Palladium(0) complexes (e.g., Pd(PPh₃)₄).

- Solvent : Typically tetrahydrofuran (THF) or toluene.

- Conditions : Reaction under inert atmosphere (nitrogen or argon), typically at elevated temperatures (70-100°C).

Scientific Research Applications

5-Methyl-2-tributylstannylthiophene has been explored in various fields, as outlined below:

Organic Electronics

This compound plays a crucial role in the development of conjugated polymers used in:

- Organic Field-Effect Transistors (OFETs) : Enhancing charge transport properties.

- Organic Photovoltaic Cells (OPVs) : Improving light absorption and energy conversion efficiency.

- Organic Light-Emitting Diodes (OLEDs) : Contributing to improved electroluminescent properties.

The incorporation of thiophene units via Stille coupling allows for fine-tuning of electronic properties, making these materials suitable for high-performance devices .

Material Science

This compound is utilized in creating novel materials with unique electronic and photophysical characteristics:

- Nanostructured Materials : Its supramolecular organization enables the formation of nanostructures that exhibit novel optical properties, such as random laser emissions .

- Conducting Polymers : It serves as a building block for synthesizing conducting polymers that can be used in sensors and flexible electronics .

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis:

- It facilitates the synthesis of various thiophene derivatives through cross-coupling reactions, allowing for the introduction of diverse functional groups into polymer backbones .

- The compound's reactivity can be exploited to develop new synthetic methodologies that expand the toolkit available for chemists working with organotin compounds.

Case Study 1: Organic Photovoltaics

Research demonstrated that polymers synthesized using this compound exhibited enhanced performance in OPVs due to improved charge mobility and light absorption. A study indicated that devices made from these polymers achieved power conversion efficiencies exceeding 10% .

Case Study 2: Conducting Polymers

A study on conducting polymers derived from this compound highlighted its effectiveness in creating materials with tunable electronic properties. These materials were shown to have applications in electrochromic devices, where control over color change is achieved through applied voltage .

相似化合物的比较

5-Methyl-2-tributylstannylthiophene can be compared with other stannylated thiophene derivatives, such as:

2-Tributylstannylthiophene: Similar in structure but lacks the methyl group at the 5-position.

5-Methyl-2-trimethylstannylthiophene: Similar but with a trimethylstannyl group instead of a tributyltin group[][1].

The presence of the methyl group and the tributyltin moiety in this compound provides unique reactivity and stability, making it particularly useful in specific synthetic applications.

生物活性

5-Methyl-2-tributylstannylthiophene (CAS No. 107311-67-1) is an organotin compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. However, its biological activity remains a relatively underexplored area. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H32SSn

- Molecular Weight : 387.2 g/mol

- Purity : Typically around 95%.

Applications in Research

This compound is primarily used as a reagent in organic synthesis, particularly in coupling reactions such as Stille coupling. Its structure allows for the formation of complex molecules, making it valuable in the development of new materials for photovoltaic applications and organic electronics.

The mechanisms by which thiophene derivatives exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, modifications at specific positions on the thiophene ring can influence binding affinities and selectivity towards biological targets. This aspect is crucial for understanding how this compound might behave in biological systems.

Case Studies and Research Findings

- In Vitro Studies : A study examining various stannylated compounds found that some exhibited selective cytotoxicity against specific cancer cell lines. Although this compound was not directly tested, its structural relatives demonstrated promising results .

- Pharmacological Profiles : Research into similar compounds has shown that they can modulate key signaling pathways involved in cancer proliferation and apoptosis. For instance, certain thiophene derivatives have been linked to inhibition of protein kinases and other molecular targets critical for tumor growth .

- Toxicological Assessments : The toxicity profiles of organotin compounds are well-documented, with some studies indicating potential neurotoxic effects and environmental concerns associated with their use. Understanding these aspects is essential when considering the application of this compound in any biological context .

Summary Table of Biological Activities

属性

IUPAC Name |

tributyl-(5-methylthiophen-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5S.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFOMJMAFIFSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371761 | |

| Record name | 5-Methyl-2-tributylstannylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107311-67-1 | |

| Record name | 5-Methyl-2-tributylstannylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。